

Nickel-Catalyzed Synthesis of Skipped Aminodienes

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Compound of Interest

Compound Name: 1,4-Pentadiene

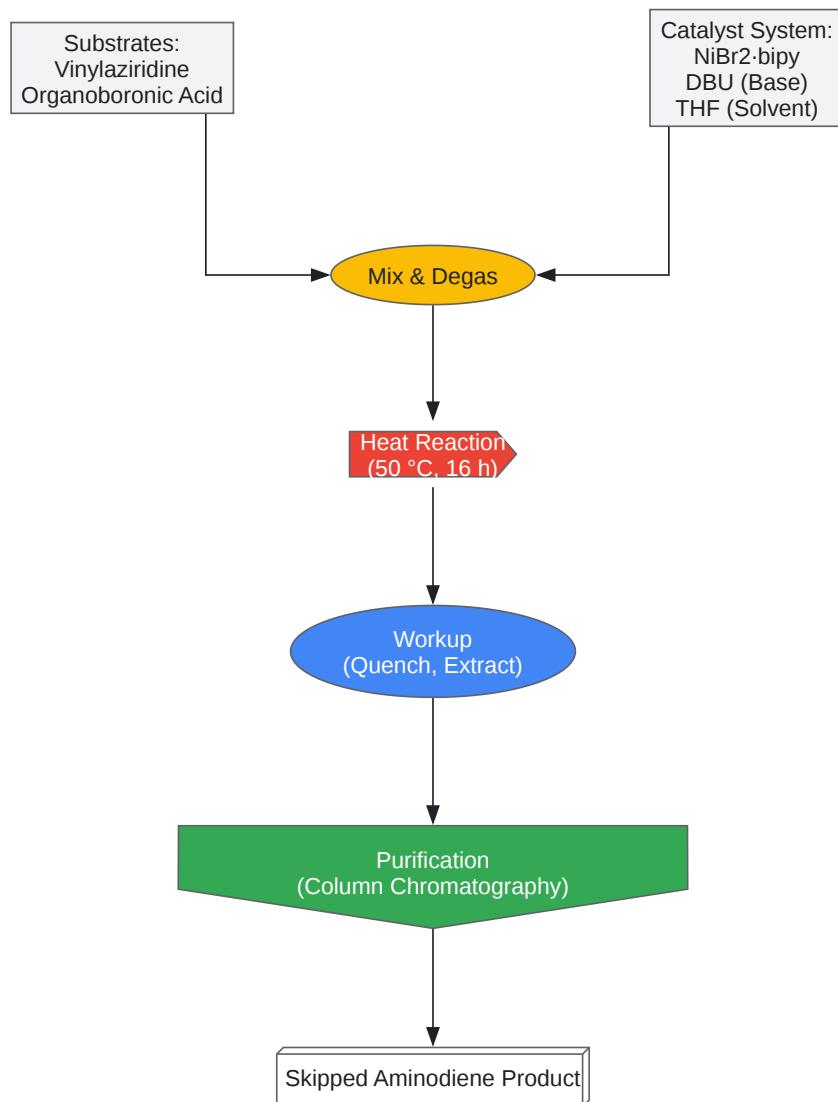
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Application Note:

The synthesis of skipped dienes containing nitrogen functionality is of significant interest for the development of novel bioactive molecules. A modern and highly effective method involves the nickel-catalyzed ring-opening and cross-coupling of vinylaziridines with organoboronic acids. This reaction proceeds with excellent regio- and stereoselectivity under mild conditions, tolerating a wide range of functional groups. The protocol is scalable and provides a direct route to synthetically valuable skipped aminodienes.[\[1\]](#)[\[2\]](#)

Reaction Workflow:



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Caption: General workflow for Ni-catalyzed synthesis of skipped aminodienes.

Quantitative Data Summary:

The following table summarizes representative results for the nickel-catalyzed ring-opening/cross-coupling reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Entry	Vinylaziridine	Organoboronic Acid	Yield (%)	I:b ratio
1	N-Tosyl-2-vinylaziridine	4-Methylphenylboronic acid	91	>20:1
2	N-Tosyl-2-vinylaziridine	4-Methoxyphenylboronic acid	85	>20:1
3	N-Tosyl-2-vinylaziridine	4-Chlorophenylboronic acid	88	>20:1
4	N-Tosyl-2-vinylaziridine	2-Naphthylboronic acid	82	>20:1
5	N-Benzoyl-2-vinylaziridine	4-Methylphenylboronic acid	75	>20:1

I:b ratio refers to the linear to branched product regioselectivity.

Detailed Experimental Protocol:

This protocol is adapted from the procedure described by Gao and co-workers.[\[1\]](#)[\[2\]](#)

Materials:

- N-Tosyl-2-vinylaziridine (1.0 eq)
- Arylboronic acid (1.2 eq)

- $\text{NiBr}_2\text{-bipy}$ (Nickel(II) bromide 2,2'-bipyridine complex) (10 mol%)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- Argon or Nitrogen gas supply
- Standard glassware (Schlenk flask, syringes, etc.)

Procedure:

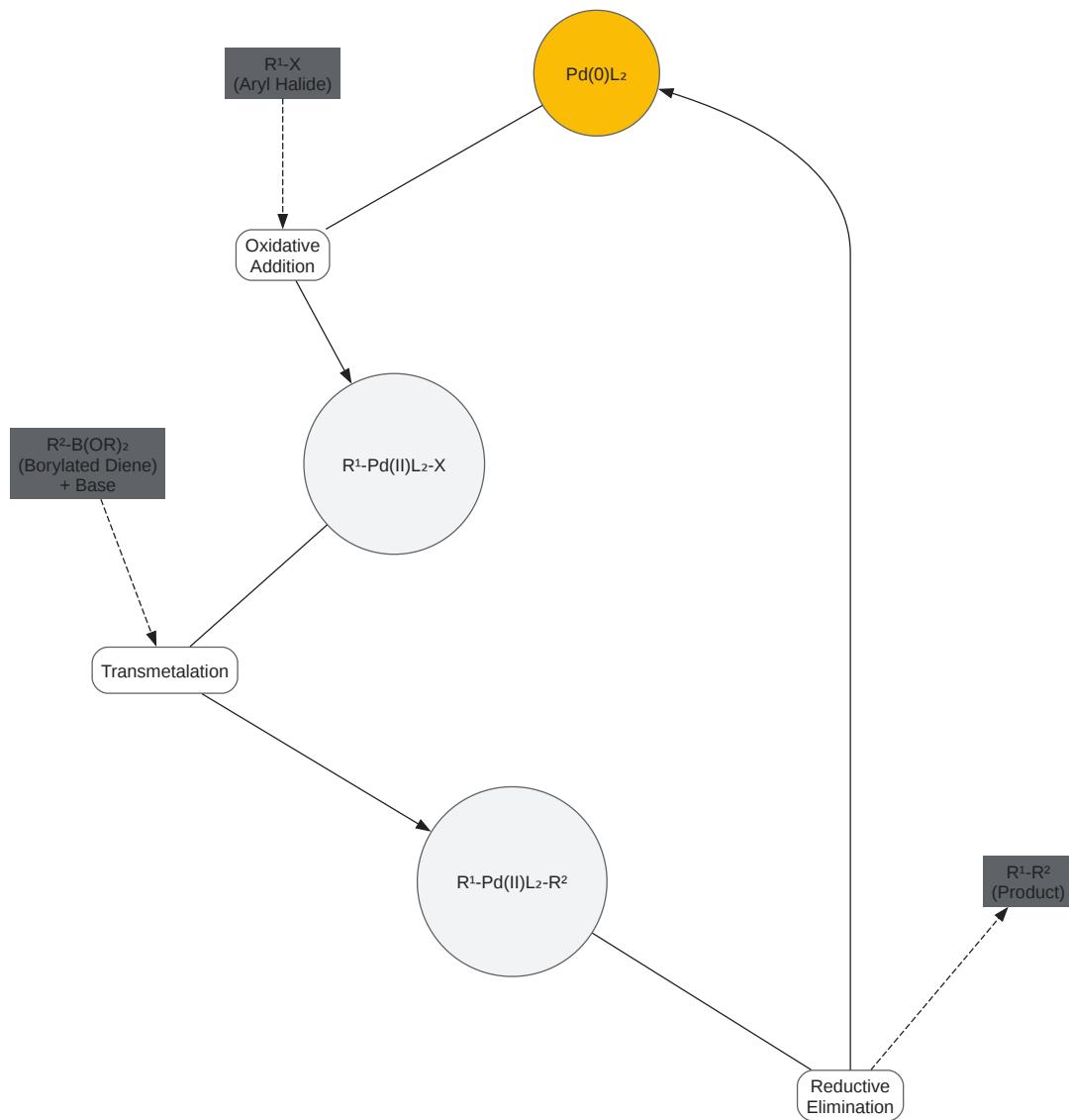
- To a flame-dried Schlenk flask under an inert atmosphere (Argon), add $\text{NiBr}_2\text{-bipy}$ (10 mol%), the arylboronic acid (1.2 eq), and N-Tosyl-2-vinylaziridine (1.0 eq).
- Add anhydrous THF via syringe to achieve a substrate concentration of 0.1 M.
- Add DBU (2.0 eq) to the mixture via syringe.
- Seal the flask and place it in a preheated oil bath at 50 °C.
- Stir the reaction mixture vigorously for 16 hours. Monitor the reaction progress by TLC or GC-MS if desired.
- After completion, cool the reaction to room temperature.
- Quench the reaction by adding a saturated aqueous solution of NH_4Cl .
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired skipped aminodiene.

Palladium-Catalyzed Suzuki-Miyaura Coupling of Borylated Dienes

Application Note:

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its reliability and broad functional group tolerance. For 1,4-diene systems, this reaction is typically performed in a two-step sequence. First, a Miyaura borylation installs a boronic ester onto a diene precursor. Second, the resulting borylated 1,4-diene undergoes a Suzuki-Miyaura cross-coupling with an aryl or vinyl halide. This powerful sequence allows for the stereoselective synthesis of highly substituted and complex dienes and polyenes from simple starting materials.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Catalytic Cycle:

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Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary:

The table below shows results for the one-pot borylation/Suzuki coupling sequence to form unsymmetrical 1,3-dienes (structurally related to 1,4-dienes).[\[5\]](#)

Entry	1-Alkenyl Halide	Second Halide	Yield (%)
1	(E)-1-Bromo-1-hexene	Iodobenzene	81
2	(E)-1-Bromo-1-hexene	4-Iodoanisole	78
3	(Z)-1-Bromo-1-hexene	Iodobenzene	75
4	1-Bromocyclohexene	4-Iodotoluene	85
5	(E)- β -Bromostyrene	2-Bromopyridine	68

Detailed Experimental Protocol:

This protocol describes a one-pot, two-step synthesis of an unsymmetrical diene via a borylation-coupling sequence, adapted from Miyaura and Suzuki.[\[5\]](#)[\[7\]](#)

Materials:

- 1-Alkenyl Halide (e.g., (E)-1-Bromo-1-hexene) (1.0 eq)
- Bis(pinacolato)diboron (B_2pin_2) (1.1 eq)
- $PdCl_2(dppf)$ (3 mol%)
- Potassium Acetate ($KOAc$) (1.5 eq)
- Aryl Halide (e.g., Iodobenzene) (1.0 eq)
- $Pd(PPh_3)_4$ (3 mol%)
- 2M Aqueous Sodium Carbonate (Na_2CO_3)
- Anhydrous 1,4-Dioxane

- Argon or Nitrogen gas supply

Procedure: Step 1: Miyaura Borylation

- In an oven-dried flask under an inert atmosphere, combine the 1-alkenyl halide (1.0 eq), bis(pinacolato)diboron (1.1 eq), $\text{PdCl}_2(\text{dppf})$ (3 mol%), and potassium acetate (1.5 eq).
- Add anhydrous 1,4-dioxane to achieve a concentration of 0.2 M.
- Heat the mixture to 80 °C and stir for 2 hours. The formation of the alkenylboronic ester can be monitored by GC-MS.
- After 2 hours, cool the reaction mixture to room temperature. The crude borylated diene is used directly in the next step.

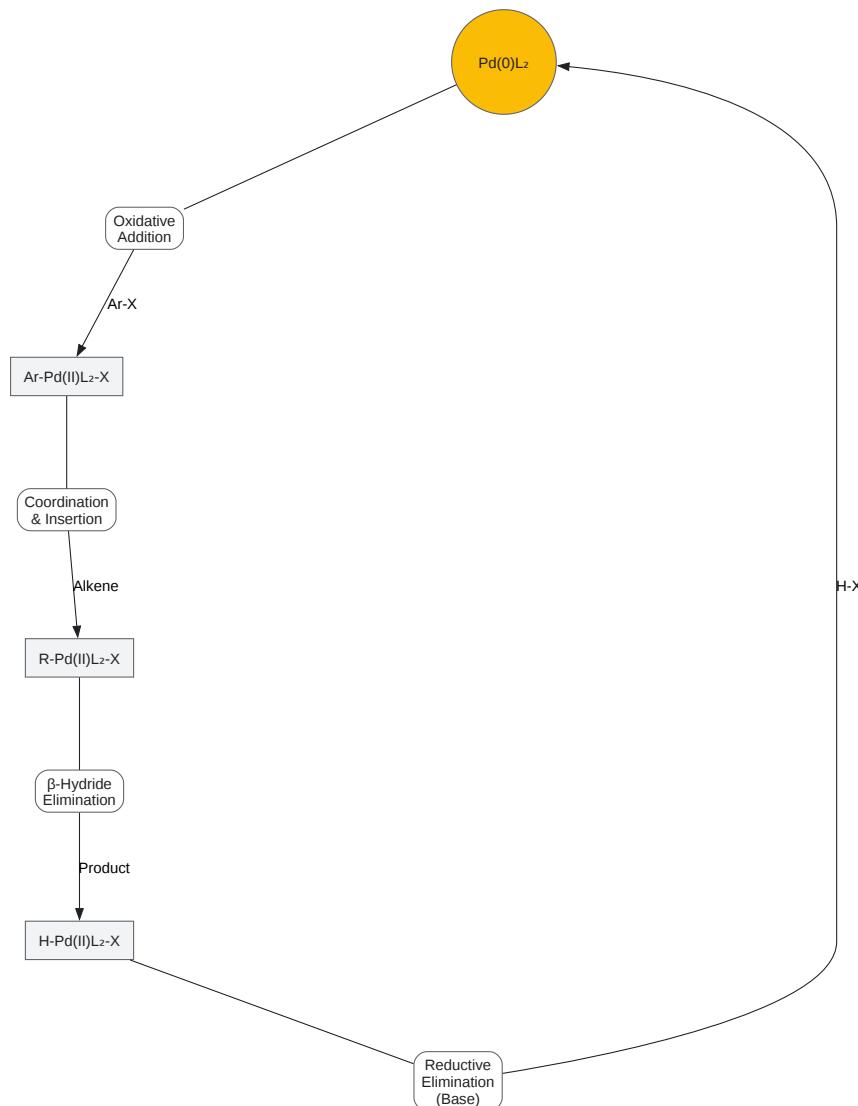
Step 2: Suzuki-Miyaura Coupling 5. To the crude reaction mixture from Step 1, add the aryl halide (1.0 eq), $\text{Pd}(\text{PPh}_3)_4$ (3 mol%), and 2M aqueous Na_2CO_3 solution (2.0 eq). 6. Heat the resulting mixture to 80 °C and stir for 12-16 hours. 7. After cooling to room temperature, add water and extract the mixture with diethyl ether. 8. Wash the combined organic layers with brine, dry over MgSO_4 , and filter. 9. Concentrate the solvent under reduced pressure. 10. Purify the residue by column chromatography on silica gel to yield the final cross-coupled product.

Palladium-Catalyzed Heck Reaction for Diene Functionalization

Application Note:

The Mizoroki-Heck reaction is a powerful method for forming C-C bonds between an unsaturated halide and an alkene.^{[8][9]} When applied to diene systems, the reaction can proceed through a π -allyl palladium intermediate, which allows for unique reactivity and control over the final product structure. Recent advances have demonstrated a 1,4-palladium migration/Heck cascade, enabling the stereoselective synthesis of trisubstituted 1,3-dienes, which are valuable building blocks in materials science and medicinal chemistry.^[10] This protocol highlights the functionalization of a diene system via a Heck-type reaction.

Reaction Mechanism (Heck Catalytic Cycle):



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Caption: General catalytic cycle for the Mizoroki-Heck reaction.

Quantitative Data Summary:

The following table summarizes data for a 1,4-palladium migration/Heck cascade to synthesize trisubstituted 1,3-dienes.[\[10\]](#)

Entry	Aryl Bromide	Olefin	Base	Yield (%)
1	1-Bromo-2-vinylbenzene	Styrene	CsOPiv	85
2	1-Bromo-2-vinylbenzene	4-Methylstyrene	CsOPiv	88
3	1-Bromo-2-vinylbenzene	4-Chlorostyrene	CsOPiv	91
4	1-Bromo-4-methoxy-2-vinylbenzene	Styrene	CsOPiv	99
5	1-Bromo-2-vinylbenzene	1-Octene	CsOAc	65

Detailed Experimental Protocol:

This protocol is based on the 1,4-palladium migration/Heck cascade reported by Xue et al.[\[10\]](#)

Materials:

- ortho-Vinyl Aromatic Bromide (1.0 eq)
- Olefin (e.g., Styrene) (2.0 eq)
- $\text{Pd}(\text{OAc})_2$ (5 mol%)
- Tri(2-methoxyphenyl)phosphine ($\text{P}(\text{2-MeOPh})_3$) (10 mol%)
- Cesium Pivalate (CsOPiv) (2.0 eq)
- Anhydrous 1,4-Dioxane

- Argon or Nitrogen gas supply

Procedure:

- Add the ortho-vinyl aromatic bromide (1.0 eq, 0.2 mmol), Pd(OAc)₂ (2.2 mg, 5 mol%), P(2-MeOPh)₃ (7.0 mg, 10 mol%), and CsOPiv (78 mg, 2.0 eq) to a dry reaction tube.
- Evacuate and backfill the tube with argon three times.
- Add anhydrous 1,4-dioxane (1.0 mL) and the olefin (2.0 eq) via syringe.
- Seal the tube and place it in a preheated oil bath at 50 °C.
- Stir the reaction for 7-12 hours until the starting material is consumed (as monitored by TLC or GC).
- Cool the reaction to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude oil by flash column chromatography (hexanes/ethyl acetate) to obtain the pure trisubstituted 1,3-diene product.

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